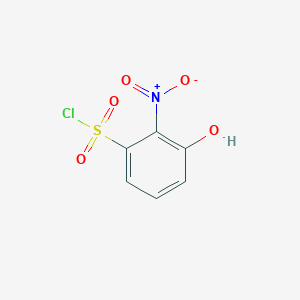
Quinoline, 4-(dichloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dichloromethyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound 4-(dichloromethyl)quinoline is particularly interesting due to its unique chemical structure, which includes a dichloromethyl group attached to the quinoline ring. This structural feature imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of 4-(dichloromethyl)quinoline can be achieved through various synthetic routes. One common method involves the reaction of quinoline with dichloromethyl reagents under specific conditions. For instance, the reaction of quinoline with dichloromethyl methyl ether in the presence of a Lewis acid catalyst can yield 4-(dichloromethyl)quinoline. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(Dichloromethyl)quinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group, yielding 4-methylquinoline.
Substitution: The dichloromethyl group can be substituted with various nucleophiles, leading to the formation of different quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(Dichloromethyl)quinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(dichloromethyl)quinoline involves its interaction with various molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities. The specific molecular targets and pathways involved depend on the context of its application.
Comparación Con Compuestos Similares
4-(Dichloromethyl)quinoline can be compared with other quinoline derivatives, such as 4-chloroquinoline and 4-methylquinoline. While all these compounds share the quinoline core structure, the presence of different substituents imparts unique properties to each compound. For instance, 4-chloroquinoline is known for its antimalarial activity, while 4-methylquinoline is used in the synthesis of various pharmaceuticals. The dichloromethyl group in 4-(dichloromethyl)quinoline makes it particularly reactive and versatile for chemical modifications.
Similar Compounds
- 4-Chloroquinoline
- 4-Methylquinoline
- 4-Bromoquinoline
- 4-Fluoroquinoline
These compounds share structural similarities with 4-(dichloromethyl)quinoline but differ in their chemical and biological properties due to the presence of different substituents.
Propiedades
Número CAS |
79325-39-6 |
|---|---|
Fórmula molecular |
C10H7Cl2N |
Peso molecular |
212.07 g/mol |
Nombre IUPAC |
4-(dichloromethyl)quinoline |
InChI |
InChI=1S/C10H7Cl2N/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-6,10H |
Clave InChI |
ITJPZEGOVVPQPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[4-(trifluoromethyl)benzoyl] peroxide](/img/structure/B13686106.png)



![2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13686126.png)

![5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13686144.png)





![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13686188.png)
